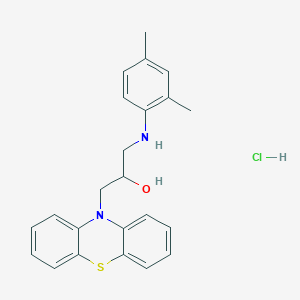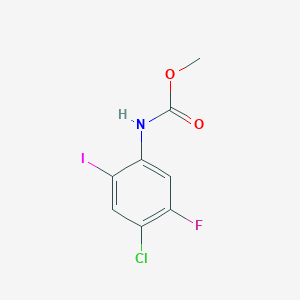
Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate is an organic compound with the molecular formula C8H6ClFINO2 and a molecular weight of 329.49 g/mol . This compound is characterized by the presence of chloro, fluoro, and iodo substituents on the phenyl ring, along with a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate typically involves the reaction of 4-chloro-5-fluoro-2-iodoaniline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反应分析
Types of Reactions
Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thiophenols.
Oxidation and Reduction Reactions: Products include quinones and amines.
科学研究应用
Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . The pathways involved include signal transduction and metabolic pathways that are crucial for cellular functions .
相似化合物的比较
Similar Compounds
- Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Uniqueness
Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate is unique due to the presence of multiple halogen substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The combination of chloro, fluoro, and iodo groups makes it a versatile compound for various synthetic and research applications .
属性
IUPAC Name |
methyl N-(4-chloro-5-fluoro-2-iodophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFINO2/c1-14-8(13)12-7-3-5(10)4(9)2-6(7)11/h2-3H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZHANDVPFAVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1I)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704694.png)
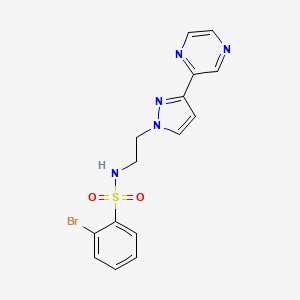
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2704700.png)
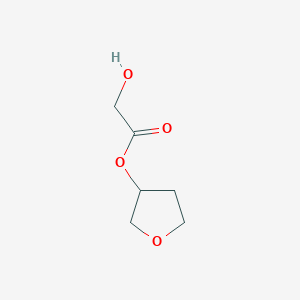
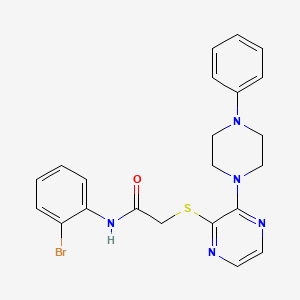
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2704704.png)
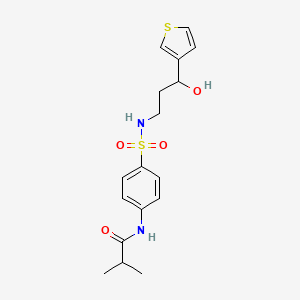
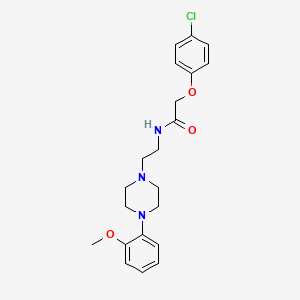
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide](/img/structure/B2704707.png)
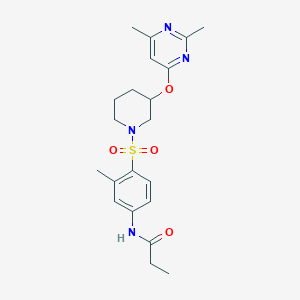
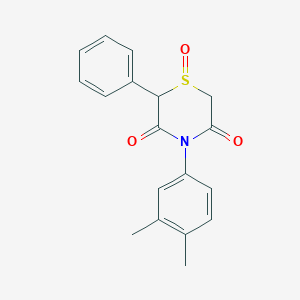

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2704715.png)
